molecular formula C11H19NO7S B1389059 2-Amino-3-(tetrahydro-pyran-2-ylsulfanyl)-propionic acid methyl ester, oxalate CAS No. 247225-26-9

2-Amino-3-(tetrahydro-pyran-2-ylsulfanyl)-propionic acid methyl ester, oxalate

Cat. No.: B1389059
CAS No.: 247225-26-9
M. Wt: 309.34 g/mol
InChI Key: JVXITFXJRYESLN-UHFFFAOYSA-N
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Description

2-Amino-3-(tetrahydro-pyran-2-ylsulfanyl)-propionic acid methyl ester, oxalate is a complex organic compound that features a unique combination of functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-(tetrahydro-pyran-2-ylsulfanyl)-propionic acid methyl ester, oxalate typically involves multi-step organic reactions. One common approach is to start with the preparation of the tetrahydro-pyran-2-ylsulfanyl group, which is then attached to the propionic acid backbone. The amino group is introduced through a nucleophilic substitution reaction. The final step involves esterification to form the methyl ester and the addition of oxalic acid to form the oxalate salt.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-(tetrahydro-pyran-2-ylsulfanyl)-propionic acid methyl ester, oxalate can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-Amino-3-(tetrahydro-pyran-2-ylsulfanyl)-propionic acid methyl ester, oxalate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Amino-3-(tetrahydro-pyran-2-ylsulfanyl)-propionic acid methyl ester, oxalate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the sulfanyl group can participate in redox reactions. These interactions can affect various biochemical pathways, leading to potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-3-(tetrahydro-pyran-2-ylsulfanyl)-propionic acid: Lacks the methyl ester group.

    3-(Tetrahydro-pyran-2-ylsulfanyl)-propionic acid methyl ester: Lacks the amino group.

    2-Amino-3-(tetrahydro-pyran-2-ylsulfanyl)-butanoic acid methyl ester: Has an additional carbon in the backbone.

Uniqueness

2-Amino-3-(tetrahydro-pyran-2-ylsulfanyl)-propionic acid methyl ester, oxalate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

methyl 2-amino-3-(oxan-2-ylsulfanyl)propanoate;oxalic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO3S.C2H2O4/c1-12-9(11)7(10)6-14-8-4-2-3-5-13-8;3-1(4)2(5)6/h7-8H,2-6,10H2,1H3;(H,3,4)(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVXITFXJRYESLN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CSC1CCCCO1)N.C(=O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Amino-3-(tetrahydro-pyran-2-ylsulfanyl)-propionic acid methyl ester, oxalate
Reactant of Route 2
Reactant of Route 2
2-Amino-3-(tetrahydro-pyran-2-ylsulfanyl)-propionic acid methyl ester, oxalate
Reactant of Route 3
2-Amino-3-(tetrahydro-pyran-2-ylsulfanyl)-propionic acid methyl ester, oxalate
Reactant of Route 4
2-Amino-3-(tetrahydro-pyran-2-ylsulfanyl)-propionic acid methyl ester, oxalate
Reactant of Route 5
2-Amino-3-(tetrahydro-pyran-2-ylsulfanyl)-propionic acid methyl ester, oxalate
Reactant of Route 6
2-Amino-3-(tetrahydro-pyran-2-ylsulfanyl)-propionic acid methyl ester, oxalate

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